ethyl N2-((tert-butoxy)carbonyl)-L-argininate

Description

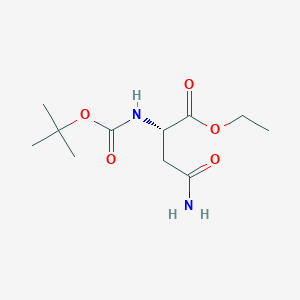

(S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate (CAS: 84787-81-5) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at position 2 and an ethyl ester group at the carboxyl terminus. Its molecular formula is C₁₁H₁₉N₂O₅, with a molecular weight of 259.28 g/mol . The compound is primarily utilized as a synthetic intermediate in peptide chemistry and organocatalysis due to its Boc group, which offers steric protection during reactions . Key properties include:

Properties

CAS No. |

84787-81-5 |

|---|---|

Molecular Formula |

C13H26N4O4 |

Molecular Weight |

302.37 g/mol |

IUPAC Name |

ethyl (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

InChI |

InChI=1S/C13H26N4O4/c1-5-20-10(18)9(7-6-8-16-11(14)15)17-12(19)21-13(2,3)4/h9H,5-8H2,1-4H3,(H,17,19)(H4,14,15,16)/t9-/m0/s1 |

InChI Key |

JKZMXQZMRLNPJJ-VIFPVBQESA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC(=O)N)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)C(CC(=O)N)NC(=O)OC(C)(C)C |

sequence |

N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate typically involves the following steps:

Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Formation of the ester: The carboxylic acid group is esterified using ethanol in the presence of a catalyst such as sulfuric acid or an acid chloride derivative.

Oxidation: The amino group is oxidized to form the corresponding oxo group using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality.

Chemical Reactions Analysis

(S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate: undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding oxo group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The oxo group can be reduced to the corresponding amino group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The BOC protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

Substitution: Trifluoroacetic acid, hydrochloric acid, and methanol.

Major Products Formed:

Oxidation: (S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is converted to (S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate.

Reduction: (S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is converted to (S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate.

Substitution: The BOC-protected amino group is converted to a free amino group.

Scientific Research Applications

(S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate: has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases.

Industry: It is employed in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate exerts its effects involves its interaction with molecular targets and pathways. The BOC protecting group plays a crucial role in stabilizing the amino group, preventing unwanted side reactions, and facilitating selective reactions. The compound's reactivity with various reagents allows for the formation of diverse products, making it a versatile tool in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variants

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

- Molecular Formula : C₁₀H₁₈N₂O₅

- Molecular Weight : 246.26 g/mol .

- Key Difference : Methyl ester substitution instead of ethyl.

- Impact : Reduced steric bulk may enhance solubility in polar solvents but lower hydrolytic stability compared to the ethyl variant .

(S)-Benzyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate (BOC-ASN-OBZL)

Functional Group Modifications

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate

- Molecular Formula : C₁₁H₁₉N₂O₅

- Molecular Weight : 245.27 g/mol .

- Key Difference: Lacks the amino group at position 2.

- Impact : Reduced hydrogen-bonding capacity, limiting its use in chiral catalysis compared to the target compound .

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate

Stereochemical and Protecting Group Variations

(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic Acid

- Molecular Formula : C₁₁H₂₀N₂O₅

- Molecular Weight : 260.29 g/mol .

- Key Difference : R-configuration at position 2.

- Impact : Enantiomeric specificity affects interactions in asymmetric catalysis or enzyme-binding applications .

(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic Acid

Data Tables

Table 1: Structural and Physicochemical Comparisons

Biological Activity

(S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, commonly referred to as Boc-Asn-OEt, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H20N2O5

- Molecular Weight : 260.29 g/mol

- CAS Number : 84787-81-5

- Solubility : Very soluble in water (31.1 mg/ml) and exhibits high gastrointestinal absorption.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate. For instance, it has shown weak activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL . This suggests potential utility in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies indicate that it exhibits significant cytotoxicity against various cancer cell lines, particularly those associated with triple-negative breast cancer (TNBC). The compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent anti-proliferative effects . Furthermore, it was noted for its ability to inhibit lung metastasis in mouse models, suggesting a promising avenue for further research in cancer therapeutics.

Pharmacokinetics

Pharmacokinetic studies conducted on Sprague-Dawley rats revealed moderate exposure levels with a peak concentration () of 592 ± 62 mg/mL. The compound exhibited a slow elimination half-life, indicating potential for sustained therapeutic effects when administered orally .

Case Studies and Research Findings

The precise mechanisms through which (S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate exerts its biological effects are still under investigation. However, preliminary data suggest that it may act as a competitive inhibitor in certain enzymatic pathways relevant to cancer cell proliferation and bacterial growth inhibition.

Q & A

Q. What are the standard synthetic routes for (S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves sequential protection of amino groups and esterification. Key steps include:

- Amino Protection : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to protect the secondary amine .

- Esterification : Ethyl ester formation is achieved using ethanol and a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI .

- Optimization : Yield improvements focus on adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalyst loading. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR verify Boc protection (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl signals (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 303.3 for C₁₂H₂₁N₂O₅) .

- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Boc C-O) validate functional groups .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates impurities .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

- HPLC : Reverse-phase C18 columns resolve enantiomeric impurities, critical for chiral integrity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with target enzymes or receptors?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (ka/kd) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

- X-ray Crystallography : Co-crystallize the compound with the enzyme (e.g., proteases) to resolve binding modes at atomic resolution .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Reproducibility Controls : Standardize assay conditions (pH, temperature) and validate cell lines .

- Structural Analogs : Compare activity of derivatives (e.g., hydroxyl vs. dimethylamino substitutions) to identify pharmacophores .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation .

Q. How can computational methods predict the compound’s behavior in biological systems?

- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., kinases) and calculate binding energies .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100-ns trajectories to assess stability .

- ADMET Prediction : Tools like SwissADME predict absorption, toxicity, and BBB permeability based on logP and PSA .

Q. What experimental approaches validate the stereochemical configuration of the compound?

Q. How does the Boc group influence the compound’s reactivity in downstream synthetic applications?

- Protection Stability : The Boc group resists hydrolysis under mild acidic conditions (e.g., TFA in DCM) but is cleaved under strong acids (HCl/dioxane) .

- Coupling Reactions : The free amino group (after Boc deprotection) participates in peptide bond formation with carbodiimide activators .

- Side Reactions : Avoid nucleophilic conditions (e.g., amines) to prevent premature deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.